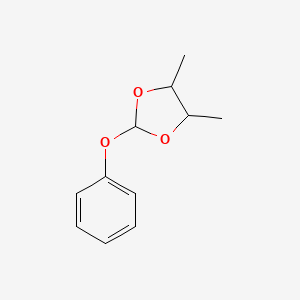

4,5-Dimethyl-2-phenoxy-1,3-dioxolane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61562-10-5 |

|---|---|

Molecular Formula |

C11H14O3 |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

4,5-dimethyl-2-phenoxy-1,3-dioxolane |

InChI |

InChI=1S/C11H14O3/c1-8-9(2)13-11(12-8)14-10-6-4-3-5-7-10/h3-9,11H,1-2H3 |

InChI Key |

MHMYVHWKLOTQPV-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(OC(O1)OC2=CC=CC=C2)C |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Reaction Pathways for 4,5 Dimethyl 2 Phenoxy 1,3 Dioxolane

Precursor Synthesis and Stereocontrolled Functionalization

The initial phase in the synthesis of 4,5-dimethyl-2-phenoxy-1,3-dioxolane is the preparation of its fundamental building blocks. This involves the stereoselective synthesis of the 1,2-diol and the preparation of a suitable phenol-based reactant to introduce the phenoxy moiety.

Stereoselective Preparation of Substituted 1,2-Diols (e.g., 2,3-Butanediol)

The "4,5-dimethyl" portion of the target molecule is derived from 2,3-butanediol (B46004). As 2,3-butanediol contains two chiral centers, it can exist in three stereoisomeric forms: (2S,3S), (2R,3R), and meso. cjcatal.com The stereochemistry of the final product is directly dependent on the stereoisomer of the diol used as the starting material.

Biotechnological production is a highly effective method for obtaining enantiomerically pure 2,3-butanediol. cjcatal.com Various microorganisms perform butanediol (B1596017) fermentation, yielding different stereoisomers depending on the specific enzymes in their metabolic pathways. nih.govnih.gov The key enzymes, butanediol dehydrogenases (BDHs), catalyze the reduction of acetoin (B143602) precursors to the corresponding diol isomers. nih.govnih.gov For instance, some strains of Klebsiella pneumoniae produce a mix of (2S,3S)-2,3-BD and meso-2,3-BD, while Paenibacillus polymyxa primarily yields the (2R,3R) isomer. nih.gov

| Microorganism | Primary 2,3-Butanediol Stereoisomer(s) Produced |

|---|---|

| Klebsiella pneumoniae | (2S,3S) and meso nih.gov |

| Paenibacillus polymyxa | (2R,3R) and meso nih.gov |

| Serratia sp. T241 | (2R,3R), (2S,3S), and meso nih.gov |

| Bacillus subtilis | meso |

Chemical synthesis methods, such as the pinacol (B44631) coupling reaction or stereoselective dihydroxylation of alkenes, also provide routes to vicinal diols, offering control over the relative stereochemistry. organic-chemistry.org

Synthesis and Derivatization of Phenol-Based Reactants for Phenoxy Introduction

The introduction of the "2-phenoxy" group requires a phenol-derived reactant. A foundational method for forming the ether linkage characteristic of a phenoxy group is the Williamson ether synthesis. wikipedia.orgwikipedia.org This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion. wikipedia.orgyoutube.com The phenoxide is generated by treating phenol (B47542) with a strong base, such as sodium hydroxide (B78521) (NaOH). wikipedia.orggordon.edu

The general Williamson ether synthesis follows an SN2 mechanism, where the phenoxide ion attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group. wikipedia.org For the synthesis of aryl ethers, primary alkyl halides are preferred to minimize competing elimination reactions. wikipedia.orgwikipedia.org

| Base | Solvent | Typical Conditions |

|---|---|---|

| Sodium Hydroxide (NaOH) | Water/Ethanol | Reaction of phenol with NaOH to form sodium phenoxide, followed by addition of alkyl halide. youtube.comgordon.edu |

| Potassium Carbonate (K₂CO₃) | Acetonitrile (CH₃CN) or Acetone | Heterogeneous reaction, often heated to reflux. organic-synthesis.com |

| Cesium Carbonate (Cs₂CO₃) | Acetonitrile (CH₃CN) or DMF | Often used for more challenging substrates, provides higher reactivity. organic-synthesis.comfrontiersin.org |

In the context of forming this compound, the phenoxy group is introduced during the dioxolane ring formation step, typically by reacting the 2,3-butanediol with a carbonyl equivalent that already contains the phenoxy group.

Dioxolane Ring Formation Strategies

The formation of the 1,3-dioxolane (B20135) ring is achieved through the reaction of a 1,2-diol with a carbonyl compound or its equivalent, such as an acetal (B89532) or orthoester. This reaction is typically catalyzed by acid. organic-chemistry.org The resulting cyclic structure is an acetal or a ketal. mdpi.com

Acid-Catalyzed Acetalization/Ketalization Reactions

Acid catalysis is the most common and effective method for synthesizing 1,3-dioxolanes. Both Brønsted and Lewis acids can be employed to facilitate the reaction, which proceeds via the condensation of the diol and a carbonyl compound, with the elimination of water. organic-chemistry.orgmdpi.com To drive the reaction equilibrium toward the product, water is typically removed from the reaction mixture, often using a Dean-Stark apparatus. organic-chemistry.org

Brønsted acids, which are proton donors, are widely used to catalyze dioxolane formation. pediaa.com Common catalysts include p-toluenesulfonic acid (TsOH), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl). youtube.com The reaction mechanism involves the protonation of the carbonyl oxygen by the acid catalyst. youtube.comyoutube.com This protonation increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by one of the hydroxyl groups of the diol. libretexts.org A subsequent intramolecular reaction with the second hydroxyl group, followed by the elimination of a water molecule, leads to the formation of the stable five-membered dioxolane ring. youtube.comchemistrysteps.com

The general mechanism for Brønsted acid-catalyzed acetal formation is as follows:

Protonation of the carbonyl oxygen. libretexts.org

Nucleophilic attack by a diol hydroxyl group to form a hemiacetal.

Protonation of the hemiacetal's hydroxyl group, making it a good leaving group (water). libretexts.org

Departure of water to form a resonance-stabilized oxocarbenium ion.

Intramolecular attack by the second diol hydroxyl group.

Deprotonation to yield the final dioxolane product and regenerate the acid catalyst. youtube.com

| Brønsted Acid Catalyst | Typical Solvent | Key Features |

|---|---|---|

| p-Toluenesulfonic acid (TsOH) | Toluene, Benzene (B151609) | Standard catalyst; allows for azeotropic removal of water with a Dean-Stark trap. organic-chemistry.org |

| Sulfuric Acid (H₂SO₄) | Various organic solvents | Strong acid catalyst, effective but can sometimes lead to side reactions. |

| Triflimide (HNTf₂) | Dichloromethane | Highly effective, metal-free catalyst used for forming dioxane rings from diols. nih.govacs.org |

Lewis acids, which are electron-pair acceptors, also serve as effective catalysts for acetalization and ketalization. pediaa.com They function by coordinating to the carbonyl oxygen, thereby activating the carbonyl group toward nucleophilic attack by the diol. nih.govresearchgate.net Lewis acid catalysis often proceeds under milder conditions than Brønsted acid catalysis and can be more tolerant of other acid-sensitive functional groups. mdpi.com

A variety of Lewis acids have been successfully employed for dioxolane synthesis, including metal triflates like bismuth triflate (Bi(OTf)₃) and vanadyl triflate, as well as metal halides such as tin(II) chloride. nih.govacs.org Some Lewis acid systems offer the advantage of being water-tolerant, simplifying the reaction setup. acs.org In some cases, combining Lewis and Brønsted acids can lead to synergistic effects, enhancing catalytic activity and selectivity. patsnap.com

| Lewis Acid Catalyst | Substrates | Key Features/Advantages |

|---|---|---|

| Bismuth Triflate (Bi(OTf)₃) | Aldehydes/Ketones and Diols | Efficient and versatile for a wide range of substrates. acs.org |

| Tin(II) Chloride (SnCl₂) | Epoxides and Ketones | Catalyzes the conversion of epoxides to 1,3-dioxolanes. acs.org |

| Vanadyl Triflate (VO(OTf)₂) | Aldehydes and Diols | Water-tolerant and recoverable catalyst. acs.org |

| Ruthenium complexes with Bi(OTf)₃ | Diols and Formic Acid | Enables the use of formic acid as a C1 source for the methylene (B1212753) bridge. nih.gov |

Transcarbonation and Advanced Cyclization Approaches (e.g., inspired by glycerol (B35011) carbonate reactions for phenoxy-dioxolane-2-one synthesis)

The synthesis of 2-substituted-1,3-dioxolanes can be achieved through various cyclization strategies. One advanced approach is inspired by the reactions of glycerol carbonate, which can serve as a precursor to introduce a functionalized moiety that is subsequently converted to a phenoxy group. A plausible, though not explicitly documented for this compound, synthetic route involves a transcarbonation reaction. In a hypothetical pathway, 2,3-butanediol could be reacted with a carbonate source, such as diphenyl carbonate, to form a cyclic carbonate, 4,5-dimethyl-1,3-dioxolan-2-one. This intermediate could then potentially undergo a nucleophilic substitution reaction with phenol or sodium phenoxide, leading to the desired 2-phenoxy product, although this transformation is challenging and may require specific catalytic conditions to facilitate the ring opening and subsequent phenoxy group installation.

Another advanced cyclization method involves the use of carbonyl ylides. The intermolecular 1,3-dipolar addition of a carbonyl ylide with an aryl aldehyde can lead to the formation of 2,4,5-triaryl-1,3-dioxolanes. nih.gov While this method typically involves aryl aldehydes, the principle of forming the dioxolane ring via a cycloaddition could be adapted. For the synthesis of this compound, a strategy could be envisioned where a carbonyl ylide is generated in the presence of a reagent that can deliver the phenoxy group.

Alternative Ring-Closing Methodologies

Beyond traditional acetalization, alternative ring-closing methodologies offer potential routes to this compound. One such method is the reaction of epoxides with carbonyl compounds. For instance, the reaction of styrene (B11656) oxide with acetone, catalyzed by zeolite encapsulated metal complexes, has been shown to produce 2,2-dimethyl-4-phenyl-1,3-dioxolane. researchgate.net A similar strategy could be conceptualized for the target molecule, where an appropriately substituted epoxide derived from 2,3-butanediol reacts with a phenoxy-containing carbonyl equivalent.

Another less common but potential approach involves the nucleophilic attack of diazoalkanes on the peroxide bond of 1,2-dioxetanes, which can lead to the formation of 1,3-dioxolanes. researchgate.net The applicability of this method to the synthesis of the target compound would depend on the availability of the required substituted dioxetane and the regioselectivity of the diazoalkane insertion.

Introduction of the Phenoxy Moiety at the 2-Position

The introduction of the phenoxy group at the 2-position of the 4,5-dimethyl-1,3-dioxolane (B11944712) ring is a critical step in the synthesis. This can be achieved through several strategies, primarily involving O-alkylation or O-arylation.

Strategies for O-Alkylation and O-Arylation

A common method for forming the 1,3-dioxolane ring is the acid-catalyzed reaction of a 1,2-diol with an aldehyde, ketone, or an orthoester. organic-chemistry.org For the synthesis of this compound, 2,3-butanediol can be reacted with an orthoformate, such as trimethyl or triethyl orthoformate, in the presence of an acid catalyst to form a 2-alkoxy-4,5-dimethyl-1,3-dioxolane. This intermediate can then undergo a transacetalization reaction with phenol to yield the desired 2-phenoxy derivative.

Alternatively, direct reaction of the diol with phenyl orthoformate in the presence of an acid catalyst could provide a more direct route. General acid catalysis has been observed in the hydrolysis of diethyl phenyl orthoformate, indicating the susceptibility of the orthoester to acid-catalyzed reactions. nih.gov

Another powerful strategy involves the O-arylation of a suitable precursor. For instance, a 2-hydroxy- or 2-halo-4,5-dimethyl-1,3-dioxolane could serve as a substrate for O-arylation with phenol or a phenoxide salt. Copper-catalyzed O-arylation of phenols with aryl halides or diazonium salts are well-established methods that could be adapted for this purpose. nih.gov

Sequential vs. Convergent Synthesis Approaches for Multi-Substituted Dioxolanes

The synthesis of this compound can be approached in either a sequential or a convergent manner.

Sequential Synthesis: In a sequential approach, the 4,5-dimethyl-1,3-dioxolane ring is formed first, followed by the introduction of the phenoxy group. This could involve:

Reaction of 2,3-butanediol with a suitable carbonyl equivalent (e.g., formaldehyde (B43269) or a protected aldehyde) to form a 2-unsubstituted or 2-alkyl-substituted 4,5-dimethyl-1,3-dioxolane.

Functionalization at the 2-position to introduce a leaving group (e.g., a halide).

Nucleophilic substitution with phenoxide to install the phenoxy group.

A variation of this approach is the reaction of 2,3-butanediol with an orthoformate to yield a 2-alkoxy-4,5-dimethyl-1,3-dioxolane, followed by transacetalization with phenol.

Convergent Synthesis: A convergent synthesis involves the preparation of key fragments of the molecule separately, which are then combined in a later step. For the target molecule, a convergent approach might involve:

Preparation of a phenoxy-containing building block, such as a phenoxy-substituted aldehyde, ketone, or a related electrophile.

Direct reaction of this phenoxy-functionalized fragment with 2,3-butanediol in a single step to form the final product. An example would be the direct acetalization of 2,3-butanediol with a phenoxy-substituted carbonyl compound or its equivalent.

The choice between a sequential and a convergent approach depends on factors such as the availability of starting materials, the efficiency of each step, and the ease of purification. Convergent syntheses are often more efficient for complex molecules as they allow for the independent optimization of the synthesis of each fragment. researchgate.net

Stereoselective Synthesis of this compound Diastereomers and Enantiomers

The presence of two stereocenters at positions 4 and 5 of the dioxolane ring, originating from 2,3-butanediol, means that this compound can exist as different diastereomers (cis and trans) and enantiomers. The control of this stereochemistry is a crucial aspect of its synthesis.

Control of Diastereoselectivity in 1,3-Dioxolane Ring Formation

The diastereoselectivity of the 1,3-dioxolane ring formation is highly dependent on the stereochemistry of the starting 2,3-butanediol and the reaction conditions, which can be tuned to favor either kinetic or thermodynamic control. thieme-connect.de

From meso-2,3-butanediol (B1221857): The reaction of meso-2,3-butanediol with a carbonyl compound or its equivalent will result in the formation of the trans-4,5-dimethyl-1,3-dioxolane as a racemic mixture of (4R,5S) and (4S,5R) enantiomers.

From chiral 2,3-butanediol: The reaction of an enantiomerically pure 2,3-butanediol, such as (2R,3R)-butanediol or (2S,3S)-butanediol, will lead to the formation of the corresponding cis-4,5-dimethyl-1,3-dioxolane. For example, (2R,3R)-butanediol will yield the (4R,5R)-dioxolane, and (2S,3S)-butanediol will yield the (4S,5S)-dioxolane.

Kinetic vs. Thermodynamic Control:

The acid-catalyzed formation of dioxolanes is a reversible process. This allows for the possibility of either kinetic or thermodynamic control over the product distribution.

Kinetic Control: Under milder conditions (e.g., lower temperatures, shorter reaction times), the reaction is under kinetic control, and the product that is formed faster will predominate. The transition state leading to the kinetically favored product has a lower activation energy.

Thermodynamic Control: Under more forcing conditions (e.g., higher temperatures, longer reaction times, or in the presence of a strong acid catalyst that facilitates equilibration), the reaction is under thermodynamic control. In this case, the most stable diastereomer will be the major product.

Generally, for 4,5-disubstituted-1,3-dioxolanes, the trans isomer is thermodynamically more stable than the cis isomer due to reduced steric interactions between the substituents. Therefore, by carefully selecting the reaction conditions, it is possible to influence the diastereomeric ratio of the resulting 4,5-dimethyl-1,3-dioxolane. For instance, starting with a mixture of diastereomers of a 2-substituted-4,5-dimethyl-1,3-dioxolane, acid-catalyzed equilibration will favor the formation of the more stable trans isomer.

The following table summarizes the expected major products under different control regimes:

| Starting Diol | Reaction Control | Major Product |

| meso-2,3-Butanediol | Kinetic or Thermodynamic | trans-(racemic) |

| (2R,3R)-Butanediol | Kinetic | cis-(4R,5R) |

| (2R,3R)-Butanediol | Thermodynamic | Potentially a mixture favoring trans |

| (2S,3S)-Butanediol | Kinetic | cis-(4S,5S) |

| (2S,3S)-Butanediol | Thermodynamic | Potentially a mixture favoring trans |

It is important to note that achieving high diastereoselectivity often requires careful optimization of the catalyst, solvent, temperature, and reaction time.

Enantioselective Approaches to Chiral Dioxolane Scaffolds

The synthesis of specific stereoisomers of chiral dioxolanes, such as the individual enantiomers of this compound, requires sophisticated enantioselective strategies. These methods are crucial for applications where stereochemistry dictates biological activity or material properties. The primary approaches to achieving enantioselectivity in dioxolane synthesis involve either the direct asymmetric construction of the dioxolane ring or the derivatization of pre-existing chiral building blocks.

A significant challenge in the asymmetric construction of non-benzofused 1,3-dioxoles is their potential fragility and susceptibility to racemization under harsh conditions. nih.gov Therefore, the development of mild and highly selective catalytic systems is paramount.

Catalytic Asymmetric Acetalization and Cycloaddition Reactions

One direct route to chiral dioxolanes involves the use of chiral catalysts to control the stereochemical outcome of the ring-forming reaction. This can be achieved through various transformations, including cycloadditions and cascade reactions.

Rhodium(II) catalysts bearing chiral carboxylate ligands have been successfully employed in asymmetric three-component cascade reactions to produce chiral 1,3-dioxoles with high enantioselectivity. nih.gov This method involves the reaction of I(III)/P(V)-hybrid ylides, aldehydes, and carboxylic acids. The chiral environment provided by the catalyst directs the formation of a rhodium-associated carbonyl ylide complex, leading to a stereoselective cycloaddition. nih.gov The enantiomeric excess is significantly influenced by the structure of the chiral ligand on the rhodium catalyst. nih.gov

Another powerful strategy is the asymmetric 1,3-dipolar cycloaddition of carbonyl ylides with aldehydes, catalyzed by chiral metal complexes. For instance, a chiral binaphthyldiimine-Ni(II) complex has been shown to catalyze the reaction between acyclic carbonyl ylides (generated from donor-acceptor oxiranes) and various aldehydes to yield cis-1,3-dioxolanes with high diastereoselectivity and enantioselectivity. organic-chemistry.org

Table 1: Examples of Catalyst Performance in Enantioselective Dioxolane Synthesis

| Catalyst/Ligand | Reaction Type | Substrates | Yield | Enantiomeric Excess (ee) | Ref |

|---|---|---|---|---|---|

| Rh₂(S-DOSP)₄ | Three-component cascade | Ylide, aldehyde, carboxylic acid | Moderate | 28% | nih.gov |

| Chiral binaphthyldiimine-Ni(II) | 1,3-Dipolar cycloaddition | Carbonyl ylide, aldehyde | High | High | organic-chemistry.org |

Synthesis from Chiral Diol Precursors

An alternative and widely used approach is the acetalization of enantiomerically pure diols. The stereochemistry of the resulting dioxolane is directly derived from the chiral diol starting material. This strategy shifts the challenge from the asymmetric formation of the dioxolane ring to the enantioselective synthesis of the diol precursor, in this case, (2R,3R)-butane-2,3-diol or (2S,3S)-butane-2,3-diol.

Chemoenzymatic cascades have proven effective for producing chiral diols from simple aliphatic aldehydes. rwth-aachen.de These processes can be conducted in either aqueous or organic media, with subsequent conversion to the desired dioxolane using a chemocatalyst. rwth-aachen.de For example, a two-step enzyme cascade can convert aldehydes to chiral diols like 3,4-hexanediol (B1617544) and 4,5-octanediol, which are then cyclized to form dioxolanes. rwth-aachen.de The stereoselectivity of the enzymatic synthesis is typically high. rwth-aachen.de

Asymmetric hydrogenation and other stereoselective methods are also key for producing chiral 1,3-diols, which are valuable precursors for pharmacologically active compounds. researchgate.net The development of protocols for the stereoselective control of syn or anti-1,3-diol units is a significant area of research. researchgate.net

Use of Chiral Auxiliaries

Chiral auxiliaries offer another robust method for asymmetric synthesis. In the context of dioxolanes, chiral 1,3-dioxolan-4-ones, which can be readily prepared from enantiomerically pure α-hydroxy acids like mandelic acid or lactic acid, have been utilized effectively. nih.govresearchgate.net These compounds can undergo diastereoselective reactions, such as Michael additions and Diels-Alder cycloadditions. researchgate.net The chiral auxiliary guides the approach of the incoming reagent, leading to the formation of a new stereocenter with high selectivity. nih.gov Subsequent removal of the auxiliary group reveals the chiral product. nih.gov

Kinetic Resolution

Kinetic resolution, often enzyme-catalyzed, is a powerful technique for separating enantiomers from a racemic mixture. In the synthesis of chiral dioxolanes, this can be applied to the diol precursor. For instance, lipases can be used for the sequential kinetic resolution of racemic 2,3-butanediol in an organic solvent, allowing for the isolation of one enantiomer in high purity. acs.org This enantiopure diol can then be used to synthesize the corresponding chiral dioxolane.

Chemical Reactivity and Mechanistic Investigations of 4,5 Dimethyl 2 Phenoxy 1,3 Dioxolane

Ring-Opening and Deprotection Reactions

The 1,3-dioxolane (B20135) moiety serves as a protecting group for a carbonyl functional group and a 1,2-diol. Consequently, its cleavage, or deprotection, is a fundamentally important reaction. This can be achieved under various conditions, ranging from classical acid catalysis to milder, more selective methods.

Under acidic conditions, 1,3-dioxolanes readily undergo hydrolysis to regenerate the parent carbonyl compound and diol. For 4,5-Dimethyl-2-phenoxy-1,3-dioxolane, which can be considered an acetal (B89532) of phenyl orthoformate and 2,3-butanediol (B46004), the reaction is initiated by the protonation of one of the dioxolane oxygen atoms by an acid catalyst (e.g., H₃O⁺). This initial step is a rapid equilibrium.

The protonation makes the oxygen a better leaving group, facilitating the subsequent ring-opening to form a resonance-stabilized carboxonium ion. This oxocarbenium ion is the key intermediate in the hydrolysis of acetals. A nucleophile, typically water in the case of hydrolysis, then attacks the carbocationic center. This is followed by deprotonation to yield a hemiacetal intermediate. Further reaction and cleavage of the C-O bond of the phenoxy group ultimately lead to the formation of 2,3-butanediol, phenol (B47542), and a formic acid derivative.

Protonation: An acid catalyst protonates one of the dioxolane oxygen atoms.

Ring Opening: The C-O bond cleaves, opening the ring and forming a stable oxocarbenium ion, with the positive charge delocalized between the carbon and the other oxygen atom.

Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the oxocarbenium ion.

Deprotonation: Loss of a proton yields a hemiacetal ether intermediate.

Protonation and Cleavage: The phenoxy group is protonated and eliminated as phenol, leading to the final products.

Transacetalization is a related acid-catalyzed process where the diol or the phenoxy group is exchanged with another alcohol or diol present in the reaction medium, rather than being cleaved by water. For instance, reaction in the presence of a large excess of a different diol would lead to a new dioxolane. Zirconium tetrachloride (ZrCl₄) is a known efficient catalyst for such in situ transacetalization reactions under mild conditions. organic-chemistry.org

While acid-catalyzed hydrolysis is effective, the harsh conditions can be detrimental to other acid-sensitive functional groups within a complex molecule. To address this, numerous methods have been developed for the cleavage of dioxolanes under neutral or non-acidic conditions, offering greater chemoselectivity.

Lewis acids are commonly employed as gentle catalysts for deprotection. Reagents such as cerium(III) triflate in wet nitromethane (B149229) provide high yields under nearly neutral pH. acs.org Similarly, indium(III) trifluoromethanesulfonate (B1224126) and erbium(III) triflate are effective catalysts for acetal cleavage at room temperature. organic-chemistry.org

Other neutral methods avoid the use of metal catalysts. A catalytic amount of iodine in a neutral, aprotic solvent can efficiently cleave cyclic acetals while tolerating sensitive groups like double bonds, hydroxyls, and tert-butyl ethers. organic-chemistry.org For specific substrates like 4-phenyl-1,3-dioxolanes, catalytic hydrogenation offers a mild deprotection route. tandfonline.com Electrochemical methods have also been developed, providing an alternative for deprotection under neutral conditions where lithium perchlorate (B79767) can act as both the electrolyte and the oxygen source for the resulting carbonyl. rsc.org

The following table summarizes various conditions for the chemoselective cleavage of cyclic acetals.

| Reagent/Catalyst | Solvent | Conditions | Selectivity Notes |

| Cerium(III) Triflate (catalytic) | Wet Nitromethane | Room Temperature | High yields, nearly neutral pH, very gentle. acs.org |

| Indium(III) Trifluoromethanesulfonate (catalytic) | Acetone | Room Temperature or Microwave | Efficient for both acetals and ketals. organic-chemistry.org |

| Iodine (catalytic) | Aprotic Solvents | Neutral, Room Temperature | Tolerates double bonds, hydroxyls, and other acid-sensitive groups. organic-chemistry.org |

| Nickel Boride (in situ) | Methanol | Room Temperature | Can achieve deprotection or deprotection with concomitant reduction to the alcohol. rsc.org |

| Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) | Water | 30 °C | Rapid and quantitative conversion reported for 2-phenyl-1,3-dioxolane. organic-chemistry.org |

| Electrochemical Cleavage | Acetonitrile | Room Temperature | Uses LiClO₄ as electrolyte and oxygen source. rsc.org |

Transformations of the Phenoxy Substituent

The phenoxy group attached to the C2 position of the dioxolane ring is an aromatic ether. Its reactivity is dominated by electrophilic substitution on the phenyl ring.

The oxygen atom of the phenoxy group possesses lone pairs of electrons that can be delocalized into the benzene (B151609) ring through resonance. youtube.com This effect increases the electron density of the ring, particularly at the ortho and para positions. Consequently, the phenoxy group is a strongly activating, ortho-, para-directing substituent for electrophilic aromatic substitution (EAS) reactions. organicmystery.combyjus.com The aromatic ring in such ethers is significantly more reactive towards electrophiles than unsubstituted benzene. youtube.com

Common EAS reactions are expected to proceed readily on the phenoxy ring of this compound, yielding predominantly para-substituted products due to the steric hindrance of the ortho positions by the bulky dioxolane moiety.

Halogenation: In the presence of a halogen carrier like FeCl₃ or FeBr₃, the phenoxy ring can be readily chlorinated or brominated. wikipedia.orglibretexts.org The reaction typically occurs at or below room temperature.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid leads to the introduction of a nitro (-NO₂) group. wikipedia.orggoogle.com Due to the activated nature of the ring, milder nitrating agents or conditions may be required to prevent polysubstitution or side reactions.

Friedel-Crafts Reactions: The phenoxy ring undergoes Friedel-Crafts alkylation and acylation in the presence of a Lewis acid catalyst like AlCl₃. wikipedia.org An alkyl or acyl group is introduced, again primarily at the para position. The activating effect of the ether group ensures these reactions proceed more smoothly than with benzene. youtube.com

The table below outlines the expected major products for these reactions.

| Reaction | Reagents | Expected Major Product (Substituent on Phenoxy Ring) |

| Bromination | Br₂, FeBr₃ | 4-Bromo-phenoxy |

| Chlorination | Cl₂, FeCl₃ | 4-Chloro-phenoxy |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-phenoxy |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl-phenoxy |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | 4-Alkyl-phenoxy |

The phenoxy group can undergo oxidative transformations, although these reactions can be complex and lead to a variety of products. The specific outcome depends on the oxidant and reaction conditions. Aromatic ethers can be metabolized in biological systems through pathways including ring hydroxylation and O-dealkylation. inchem.org

Chemical oxidation can lead to more profound changes. The oxidation of aromatic ethers like anisole (B1667542) with strong oxidizing agents such as manganic acetate (B1210297) has been shown to produce a mixture of products resulting from attack on the ring and the methyl group. acs.org In the context of lignin (B12514952) chemistry, which contains similar ether linkages, oxidative cleavage is a key reaction. researchgate.net Such processes can involve the cleavage of the carbon-oxygen ether bond, potentially leading to the formation of phenols and quinones. researchgate.net

Another potential reaction for ethers exposed to air over time is autoxidation, which proceeds via a radical mechanism to form potentially explosive hydroperoxides at the carbon adjacent to the ether oxygen. libretexts.org For this compound, this would involve the C2 position of the dioxolane ring.

Reactions at the 4,5-Dimethyl Positions

Direct chemical transformations involving the methyl groups or the tertiary C4 and C5 positions of the 1,3-dioxolane ring are less common compared to reactions at the C2 acetal center or on the phenoxy substituent. There is limited specific literature on the reactivity of these particular positions in this compound.

However, based on general principles of organic reactivity, these positions would be susceptible to free-radical reactions. The tertiary hydrogens at the C4 and C5 positions, as well as the primary hydrogens of the methyl groups, could be abstracted by a radical initiator. For instance, reaction with a radical halogenating agent like N-bromosuccinimide (NBS) in the presence of light or a radical initiator (e.g., AIBN) could potentially lead to bromination at one of the methyl groups or, less likely, at the C4 or C5 position. The resulting halogenated derivative could then serve as a handle for further synthetic modifications. Such reactions are plausible but remain to be specifically documented for this compound.

Stereospecific Transformations of the Methyl Groups

The methyl groups at the C4 and C5 positions of the 1,3-dioxolane ring play a crucial role in directing the stereochemical outcome of reactions. In transformations involving the cleavage and reformation of the dioxolane ring or adjacent bonds, the relative stereochemistry of these methyl groups (cis or trans) can lead to the formation of specific diastereomers.

Research on analogous systems, such as substituted 2,5-dimethyl-1,3-dioxolanes, has demonstrated that stereoselective isomerizations can be achieved. rsc.org For instance, the treatment of dioxolanes with Lewis acids can induce rearrangements that proceed with a high degree of stereocontrol, leading to the formation of new cyclic structures. rsc.org The stereochemical course of these reactions is often under kinetic control, and the product distribution can be highly dependent on reaction temperature. In these transformations, the initial stereochemistry of the methyl groups dictates the facial selectivity of subsequent bond formations.

Reactivity of C-H Bonds Adjacent to Oxygen Atoms

The C-H bonds adjacent to the oxygen atoms in the this compound ring exhibit distinct reactivities, particularly in radical reactions. The hydrogen atom at the C2 position is especially labile due to its position between two oxygen atoms, which can stabilize an adjacent radical center through resonance.

Studies on the gas-phase reaction of hydroxyl radicals with 1,3-dioxolane have shown that hydrogen abstraction is a facile process. rsc.org The general order of reactivity for C-H bonds towards radical abstraction is tertiary > secondary > primary. Therefore, for this compound, the expected order of reactivity for hydrogen abstraction would be:

C2-H (acetalic) : Highly reactive due to stabilization from two adjacent oxygen atoms.

C4-H and C5-H (tertiary) : Reactive due to being tertiary C-H bonds and adjacent to one oxygen atom.

This differential reactivity is fundamental to many radical-mediated transformations of dioxolanes, where selective functionalization can be achieved at the C2 position. Oxidation reactions, for example, can selectively target this position.

Intramolecular Rearrangement Pathways

This compound and related acetals can undergo a variety of intramolecular rearrangements, typically promoted by Lewis acids or thermal energy. These reactions often involve the cleavage of C-O bonds within the dioxolane ring, leading to the formation of isomeric structures.

Lewis Acid-Catalyzed Rearrangements and Their Mechanisms

Lewis acids are effective catalysts for the rearrangement of 1,3-dioxolanes. The mechanism generally begins with the coordination of the Lewis acid to one of the oxygen atoms of the dioxolane ring. This coordination weakens the C-O bond and facilitates its cleavage, leading to the formation of a key intermediate, an oxocarbenium ion. nih.gov

In a study on closely related 4-(2',5'-dimethoxyphenyl)-2,5-dimethyl-1,3-dioxolanes, treatment with titanium tetrachloride (a Lewis acid) at low temperatures induced a stereoselective isomerization to form isochroman (B46142) derivatives. rsc.org The proposed mechanism involves the formation of an intermediate cyclic oxonium ion, which then undergoes nucleophilic attack. rsc.orgthieme-connect.de

For this compound, a plausible Lewis acid-catalyzed rearrangement pathway would involve:

Activation : Coordination of the Lewis acid (e.g., BF₃·OEt₂, TiCl₄) to a ring oxygen atom.

Ring Opening : Cleavage of a C-O bond to form a stabilized oxocarbenium ion intermediate. The phenoxy group or one of the methyl groups could be involved in this stabilization.

Rearrangement/Recyclization : The intermediate can then undergo intramolecular attack by a nucleophilic moiety (such as the phenyl ring of the phenoxy group or another part of the molecule if substituents are present) to form a new ring system.

The stereochemistry of the methyl groups on the starting material would significantly influence the stereochemical outcome of the final product. rsc.orgnih.gov

Table 1: Lewis Acids in Dioxolane Rearrangements

| Lewis Acid | Typical Reaction Conditions | Intermediate | Product Type | Ref. |

|---|---|---|---|---|

| Titanium tetrachloride (TiCl₄) | Low temperature (-78 °C) | Oxonium ion | Isochromanes | rsc.org |

| Boron trifluoride etherate (BF₃·OEt₂) | Low to high temperatures | Oxocarbenium ion | Tetrahydrofurans | nih.gov |

Thermally Induced Rearrangement Reactions

Under thermal conditions, 1,3-dioxolanes can undergo fragmentation and rearrangement reactions. Pyrolysis studies on related alkyl-substituted 1,3-dioxolanes have shown that the initial decomposition often involves homolytic cleavage of the weakest bonds in the molecule. osti.gov

For this compound, potential thermal reaction pathways include:

Ring Cleavage : Homolytic cleavage of a C-O or C-C bond in the dioxolane ring, leading to the formation of diradical species.

Fragmentation : The initial diradical can undergo further fragmentation. For example, decomposition of the 4,5-dimethyl-1,3-dioxolane (B11944712) radical has been shown to lead to products like 2-butene (B3427860) and carbon dioxide. osti.gov

Rearrangement : Intramolecular hydrogen shifts or radical recombination could lead to various isomeric products.

The specific products formed would depend heavily on the pyrolysis temperature and pressure. While general principles can be drawn from studies on similar compounds rsc.orgrsc.org, the precise thermal rearrangement pathways for this compound are not extensively documented.

Radical Reactions and Redox Transformations

The 1,3-dioxolane ring system is susceptible to radical reactions, often initiated by the abstraction of a hydrogen atom. The most reactive site is typically the C2 position, which is activated by the two adjacent oxygen atoms.

Mechanisms of Radical Additions and Substitutions

Radical reactions involving 1,3-dioxolanes often proceed via a chain mechanism, which includes initiation, propagation, and termination steps.

Radical Addition: The addition of 1,3-dioxolanes to unsaturated compounds like alkenes or imines is a well-established transformation. acs.orgorganic-chemistry.orgorganic-chemistry.org The mechanism typically involves:

Initiation : A radical initiator (e.g., a peroxide or generated via photoredox catalysis) abstracts the hydrogen atom from the C2 position of the dioxolane ring, forming the 1,3-dioxolan-2-yl radical.

Propagation :

The 1,3-dioxolan-2-yl radical adds to the double bond of an acceptor molecule (e.g., an electron-deficient alkene). acs.org

This creates a new radical intermediate, which then abstracts a hydrogen atom from another molecule of the starting dioxolane, propagating the radical chain and forming the final product.

Termination : Two radical species combine to terminate the chain reaction.

Radical Substitution: Radical substitution reactions can also occur, particularly at the activated C-H bonds. The mechanism involves the initial formation of a radical at C2, C4, or C5 via hydrogen abstraction. This radical can then react with another radical species or a molecule with a weak bond to form a substitution product.

Table 2: Key Steps in Radical Chain Mechanism of Dioxolanes

| Step | Description | Reactants | Intermediates/Products |

|---|---|---|---|

| Initiation | Formation of the initial dioxolane radical. | Dioxolane + Initiator | 1,3-Dioxolan-2-yl radical |

| Propagation | Radical adds to an unsaturated bond, followed by hydrogen atom transfer. | Dioxolanyl radical + Alkene | Adduct radical, Final product + Dioxolanyl radical |

| Termination | Combination of two radical species. | 2 x Radical | Non-radical product |

Oxidative Dehydrogenative Coupling Reactions of this compound

extensive search of scientific literature and chemical databases did not yield specific studies or detailed research findings on the oxidative dehydrogenative coupling reactions of this compound. This particular type of transformation, which would involve the formation of a new bond through the removal of hydrogen atoms from the dioxolane and/or its phenoxy substituent under oxidative conditions, does not appear to be a documented reaction for this specific compound.

While oxidative reactions of acetals and dioxolanes are known, they typically involve cleavage of the acetal group rather than a coupling reaction. For instance, ozonolysis of acetals leads to the formation of esters. Similarly, the field of oxidative dehydrogenative coupling is well-established for other classes of compounds, such as phenols and alkenes, enabling the formation of complex molecules. However, the application of these methods to this compound has not been reported.

Consequently, there are no research findings, mechanistic investigations, or data tables to present for this specific chemical transformation. Further research would be required to explore the feasibility and outcomes of subjecting this compound to conditions typically employed for oxidative dehydrogenative coupling reactions.

Stereochemical and Conformational Analysis of 4,5 Dimethyl 1,3 Dioxolane Ring Systems

Determination of Absolute and Relative Configurations

The determination of the precise three-dimensional arrangement of atoms, or the absolute and relative configurations, of chiral dioxolanes is fundamental. Various spectroscopic techniques are employed for this purpose, with chiroptical methods being particularly powerful.

Circular Dichroism (CD) spectroscopy is a key technique for investigating the stereochemistry of chiral molecules. It measures the differential absorption of left and right circularly polarized light. For chiral dioxolanes, the CD spectrum provides information about the spatial arrangement of the substituents attached to the stereogenic centers of the dioxolane ring.

In the case of 2-aryl-4,5-dimethyl-1,3-dioxolanes, a class of compounds structurally related to 4,5-Dimethyl-2-phenoxy-1,3-dioxolane, CD spectra have been studied in relation to their absolute configuration. nih.gov The observed Cotton effects in the CD spectrum are influenced by the electronic transitions of the aromatic chromophore, which in this case is the phenoxy group. The sign and intensity of these Cotton effects can, in principle, be correlated to the absolute configuration of the chiral centers at positions 4 and 5 of the dioxolane ring. However, it has been noted that for 2-aryl-4,5-dimethyl-1,3-dioxolanes, the CD spectra are significantly affected by the substituents on the aromatic ring, which can sometimes lead to a sign inversion of the Cotton effect, making a straightforward correlation between the CD spectrum and the absolute configuration challenging. nih.gov

The chiroptical properties of a molecule, such as the signals observed in CD spectroscopy, are intrinsically linked to its molecular structure. For this compound, the chiroptical properties are primarily determined by the chirality of the 1,3-dioxolane (B20135) ring itself. nih.gov

Diastereomeric and Enantiomeric Characterization

Due to the presence of chiral centers at positions 2, 4, and 5, this compound can exist as multiple diastereomers and enantiomers. The characterization and separation of these stereoisomers are essential for studying their individual properties.

The synthesis of this compound from the corresponding diol and phenoxy-substituted precursor can result in a mixture of diastereomers. The ratio of these diastereomers is dependent on the stereoselectivity of the reaction. For instance, in the synthesis of related 1,3-dioxolan-4-ones, diastereomeric ratios of 90:10 have been reported, which can be influenced by the reaction conditions. mdpi.com

The separation of these diastereomers is often achieved using chromatographic techniques. Flash column chromatography on silica (B1680970) gel is a common method for separating diastereomers of 1,3-dioxolane derivatives. mdpi.com In some cases, separation can be challenging, and derivatization of the diastereomeric mixture into a form more amenable to separation might be necessary. rsc.org Other techniques like extractive distillation have also been explored for the separation of diastereomers of cyclic compounds. google.com

Below is a table summarizing potential separation techniques for diastereomers of this compound based on general methods for related compounds.

| Technique | Principle | Applicability to this compound |

|---|---|---|

| Flash Column Chromatography | Separation based on differential adsorption to a stationary phase. | High, a standard and often effective method for diastereomer separation. mdpi.com |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on differential partitioning between a stationary and mobile phase. | Very high, particularly with normal-phase silica gel columns for separating diastereomers. nih.gov |

| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Potentially applicable if the diastereomers are sufficiently volatile and thermally stable. |

| Extractive Distillation | Separation by distillation with an auxiliary agent that alters the relative volatilities of the diastereomers. | May be applicable on an industrial scale for separating cis/trans isomers. google.com |

For a given diastereomer of this compound, it is crucial to determine its enantiomeric purity, expressed as enantiomeric excess (ee). Chiral chromatography is the most widely used technique for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are powerful methods for separating enantiomers and quantifying their relative amounts. The choice of the chiral column and the mobile phase is critical for achieving good separation. For other chiral 1,3-dioxolane derivatives, successful enantiomeric separations have been achieved using these techniques.

The following table outlines common methods for determining the enantiomeric excess of chiral compounds like this compound.

| Method | Principle | Remarks |

|---|---|---|

| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase. | A widely used and versatile method for accurate ee determination. nih.gov |

| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers on a chiral capillary column. | Suitable for volatile and thermally stable enantiomers. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents | Formation of diastereomeric complexes that have different NMR chemical shifts. | Allows for direct observation and quantification of enantiomers. |

Conformational Landscape and Dynamics of the 1,3-Dioxolane Ring

The five-membered 1,3-dioxolane ring is not planar and exists in a dynamic equilibrium of various puckered conformations. The two most common conformations are the envelope (Cs symmetry) and the half-chair or twist (C2 symmetry) forms. The energy barrier between these conformations is generally low, leading to a flexible ring system.

The conformational preferences of the 1,3-dioxolane ring in this compound are influenced by the steric and electronic effects of the substituents. The two methyl groups at positions 4 and 5, and the phenoxy group at position 2 will adopt positions that minimize steric strain. In substituted 1,3-dioxolanes, there is often a preference for conformations where the bulky substituents occupy pseudo-equatorial positions to reduce non-bonded interactions. Molecular mechanics calculations on related 1,3-dioxolan-4-ones have shown that an envelope conformer with bulky substituents in equatorial positions is the most preferred. rsc.org

The presence of the phenoxy group at the C2 position introduces additional conformational considerations, including the orientation of the phenyl ring relative to the dioxolane ring. The dynamics of the ring, including the process of pseudorotation where the pucker moves around the ring, can be studied using variable-temperature NMR spectroscopy.

Influence of the Anomeric Effect on Ring Conformation

The anomeric effect is a critical stereoelectronic phenomenon in heterocyclic systems containing an acetal (B89532) linkage, such as the C2 position in 1,3-dioxolanes. scripps.edu It describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2) to adopt an axial or pseudo-axial orientation, contrary to what would be predicted based on steric hindrance alone. scripps.eduwikipedia.org This preference is generally attributed to a stabilizing hyperconjugative interaction between a lone pair of electrons on an endocyclic oxygen atom and the antibonding σ* orbital of the exocyclic C-O bond. rsc.org For this interaction to be maximal, the donor lone pair and the acceptor σ* orbital must be anti-periplanar.

Pseudorotation Pathways and Energy Barriers

Five-membered rings like 1,3-dioxolane are not planar and exist in a series of puckered conformations to alleviate torsional strain. youtube.com These conformations are interconverted via a low-energy process known as pseudorotation. rsc.org The pseudorotation pathway for a 1,3-dioxolane ring involves a continuous progression through a series of "envelope" (E) and "twist" (T) conformations without passing through a high-energy planar state. In an envelope conformation, four atoms are coplanar, and the fifth is out of the plane. In a twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three.

Interplay of Substituent Effects and Ring Strain on Conformation

The conformational equilibrium of this compound is heavily influenced by the steric demands of its substituents and the inherent strain of the five-membered ring. libretexts.org The methyl groups at the C4 and C5 positions and the phenoxy group at C2 dictate the preferred puckering of the ring by minimizing unfavorable steric interactions.

The relative stereochemistry of the 4,5-dimethyl groups (cis or trans) is a primary determinant of the ring's conformation.

In a trans-4,5-dimethyl isomer , the two methyl groups are on opposite sides of the ring. To minimize steric repulsion, the ring will adopt a conformation that places both methyl groups in less-hindered pseudo-equatorial positions.

In a cis-4,5-dimethyl isomer , the methyl groups are on the same side of the ring. This arrangement forces one methyl group into a pseudo-axial position, leading to greater steric strain compared to the trans isomer. This strain arises from interactions with other atoms on the ring, particularly the substituent at C2. pressbooks.pub

The bulky phenoxy group at C2 introduces further steric constraints. Its orientation will be a compromise between the stabilizing anomeric effect (favoring a pseudo-axial position) and the destabilizing 1,3-diaxial-type interactions with pseudo-axial substituents at C4 or C5. libretexts.org The complex interplay between bond lengths, bond angles, and dihedral angles dictates the relative eclipsed conformations between substituents and neighboring hydrogens, which is responsible for notable differences in ring strain energies. researchgate.net The final, most stable conformation of the molecule will be the one that best balances the stabilizing anomeric effect of the phenoxy group with the minimization of steric strain among all three substituents.

To illustrate the impact of substituents on conformational energies in related heterocyclic systems, the table below shows the energy parameters for the ring inversion of several 5-substituted 1,3-dioxanes (a six-membered ring system).

| Substituent (R) at C5 in 1,3-Dioxane (B1201747) | ΔE (Cax - Ceq) (kcal/mol) | ΔE (Twist - Ceq) (kcal/mol) | ΔE (Transition State - Ceq) (kcal/mol) |

|---|---|---|---|

| Ethyl (Et) | 0.6 | 6.1 | 6.6 |

| Isopropyl (i-Pr) | 0.8 | 6.2 | 6.7 |

| tert-Butyl (t-Bu) | 1.4 | 6.7 | 7.1 |

| Phenyl (Ph) | 1.1 | 5.8 | 6.3 |

This data is for 5-substituted 1,3-dioxane systems and illustrates how substituent size affects the energy differences between equatorial (Ceq), axial (Cax), and twist-boat conformations.

Role of Intramolecular Non-Covalent Interactions (e.g., OH...Ph interactions in related systems)

While this compound does not possess a hydroxyl group to form OH...Ph hydrogen bonds, other weak intramolecular non-covalent interactions play a subtle yet significant role in fine-tuning its conformational preferences. researchgate.netmdpi.com The presence of substituents can influence the electronic structure and geometry through both inductive effects and the formation of non-covalent interactions. mdpi.comnih.gov

The key interactions in this molecule would involve the phenoxy group:

C-H...π Interactions: The aromatic ring of the phenoxy group can act as a weak hydrogen bond acceptor. Pseudo-axial C-H bonds from the methyl groups or the dioxolane ring itself could orient towards the face of the phenyl ring, resulting in stabilizing C-H...π interactions.

1,3-Diaxial CH...n Interactions: Recent studies have highlighted the importance of stabilizing electrostatic interactions between polarized axial C-H bonds and the lone pairs (n) of oxygen atoms in heterocyclic systems. nih.gov The specific substitution pattern in this compound could modulate the polarization of the C-H bonds, thereby influencing the strength of such stabilizing intramolecular interactions.

These non-covalent forces, although individually weak, collectively contribute to the stability of a particular conformer and can shift the conformational equilibrium. nih.gov

Advanced Spectroscopic and Computational Characterization of 4,5 Dimethyl 2 Phenoxy 1,3 Dioxolane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic compounds. A complete analysis of 4,5-Dimethyl-2-phenoxy-1,3-dioxolane would involve a suite of 1D and 2D NMR experiments.

Comprehensive ¹H and ¹³C NMR Chemical Shift Assignments

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons of the methyl groups, the dioxolane ring, and the phenoxy group. The chemical shifts would be influenced by the electronic environment of each proton. Similarly, the ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule. However, specific, experimentally determined chemical shift values for this compound are not available in the reviewed literature.

Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Elucidation

Two-dimensional NMR techniques are essential for unambiguously assigning NMR signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks within the methyl and dioxolane ring systems.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would establish long-range correlations between protons and carbons, helping to connect the phenoxy group to the dioxolane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is crucial for determining the stereochemistry of the molecule.

Without experimental 2D NMR data, a definitive structural confirmation and assignment of all NMR signals for this compound cannot be performed.

Analysis of Coupling Constants for Stereochemical Information

The magnitude of proton-proton coupling constants (J-values) in the dioxolane ring is highly dependent on the dihedral angles between the coupled protons. This relationship is critical for determining the relative stereochemistry (cis or trans) of the methyl groups at the C4 and C5 positions. For related heterocyclic systems, it is known that the coupling constants between vicinal protons can differ significantly between cis and trans isomers. However, specific coupling constants for this compound have not been reported.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the C-O stretching vibrations of the ether and acetal (B89532) groups, C-H stretching and bending vibrations of the alkyl and aromatic moieties, and aromatic C=C stretching vibrations. A detailed table of these vibrational frequencies and their assignments is not available.

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy provides complementary information to FT-IR and is particularly useful for identifying vibrations of non-polar bonds. The Raman spectrum of this compound would offer a unique "fingerprint" of the molecule. Specific Raman shifts for this compound are not documented in the surveyed literature.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide invaluable information on the molecular geometry and intermolecular interactions of this compound.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

A single-crystal X-ray diffraction experiment on a suitable crystal of this compound would yield a detailed map of electron density. From this, the precise coordinates of each atom in the crystal lattice can be determined. This atomic-level resolution allows for the accurate calculation of all intramolecular geometric parameters.

A hypothetical data table of key parameters that would be determined is presented below. The values are illustrative and represent the type of data that would be obtained from such an analysis.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (Illustrative) |

| Bond Length | O1 | C2 | 1.42 Å | ||

| C2 | O3 | 1.42 Å | |||

| C4 | C5 | 1.54 Å | |||

| C2 | O(phenoxy) | 1.38 Å | |||

| O(phenoxy) | C(phenyl) | 1.40 Å | |||

| Bond Angle | O1 | C2 | O3 | 108.5° | |

| C4 | C5 | C(methyl) | 110.0° | ||

| C2 | O(phenoxy) | C(phenyl) | 118.0° | ||

| Torsion Angle | O1 | C2 | O3 | C4 | 15.0° |

| C(methyl) | C4 | C5 | C(methyl) | -60.0° |

These parameters are crucial for understanding the conformation of the dioxolane ring, which can adopt various puckered forms, and the spatial relationship between the dioxolane and the phenoxy substituents.

Analysis of Crystal Packing and Intermolecular Interactions

Beyond the individual molecule, X-ray crystallography reveals how molecules arrange themselves in the solid state. This crystal packing is governed by a variety of non-covalent intermolecular interactions, such as van der Waals forces, dipole-dipole interactions, and potentially weak hydrogen bonds involving the ether oxygen atoms and hydrogen atoms on the methyl or phenyl groups. Understanding these interactions is key to explaining the macroscopic properties of the solid, including its melting point and solubility. The analysis would identify the unit cell parameters and the space group, providing a complete picture of the crystalline architecture.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is an essential tool for the unambiguous determination of a compound's elemental composition and for gaining insight into its structure through fragmentation analysis. For this compound, HRMS would first be used to accurately measure the mass-to-charge ratio (m/z) of the molecular ion. This highly precise measurement allows for the calculation of the molecular formula, confirming that it is indeed C₁₁H₁₄O₃.

Following ionization, the molecule would undergo characteristic fragmentation. The analysis of these fragment ions provides a "fingerprint" of the molecule's structure. A plausible fragmentation pathway could involve the cleavage of the phenoxy group, the loss of methyl groups, or the opening of the dioxolane ring. The resulting fragmentation pattern would be instrumental in confirming the connectivity of the atoms within the molecule.

Computational Chemistry Methodologies

In the absence of experimental data, or to complement it, computational chemistry provides powerful tools to predict and understand the properties of molecules.

Density Functional Theory (DFT) for Electronic Structure, Spectroscopic Parameter Prediction, and Energetic Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations could be employed to:

Optimize the molecular geometry: Predicting bond lengths, bond angles, and torsion angles in the gas phase, which can be compared with potential X-ray crystallography data.

Predict spectroscopic parameters: Calculating theoretical vibrational frequencies (infrared and Raman spectra) and NMR chemical shifts to aid in the interpretation of experimental spectra.

Analyze the electronic structure: Determining the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and electrostatic potential maps. This information provides insights into the molecule's reactivity.

Perform energetic analysis: Calculating the relative energies of different conformers to identify the most stable structures.

Molecular Mechanics and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a detailed electronic picture, molecular mechanics (MM) and molecular dynamics (MD) simulations are well-suited for exploring the conformational landscape and intermolecular behavior of larger systems or over longer timescales.

Conformational Analysis: MM methods can be used to systematically search for and evaluate the energies of different possible conformations of the this compound molecule, particularly the puckering of the dioxolane ring and the orientation of the phenoxy group.

Intermolecular Interactions: MD simulations can model the behavior of multiple molecules over time, providing a dynamic view of intermolecular interactions in a simulated condensed phase. This can be used to predict how the molecules would pack in a solid or behave in a liquid state, offering a theoretical counterpart to the experimental data from X-ray crystallography.

By combining these advanced spectroscopic and computational techniques, a comprehensive understanding of the structural and electronic properties of this compound can be achieved.

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Transition State Characterization

Quantum chemical calculations serve as a powerful tool for elucidating the intricate details of reaction mechanisms and characterizing the high-energy transition states that govern chemical transformations. For the compound this compound, such computational studies would provide invaluable insights into its reactivity, stability, and potential reaction pathways. These calculations, typically employing methods like Density Functional Theory (DFT) or ab initio approaches, can map out the potential energy surface of a reaction, identifying the lowest energy pathways from reactants to products.

A theoretical investigation into the reaction mechanisms of this compound would likely focus on reactions such as hydrolysis, thermal decomposition, or reactions with various nucleophiles and electrophiles. By calculating the geometries and energies of reactants, intermediates, transition states, and products, a complete energetic profile of the reaction can be constructed.

The characterization of transition states is a critical aspect of these studies. A transition state represents the highest energy point along the reaction coordinate and its structure provides a snapshot of the bond-breaking and bond-forming processes. Computational methods can determine key parameters of the transition state, such as bond lengths, bond angles, and vibrational frequencies. The presence of a single imaginary frequency in the vibrational analysis confirms that the calculated structure is indeed a true transition state. The energy of this transition state, relative to the reactants, determines the activation energy of the reaction, a crucial factor in predicting reaction rates.

For instance, in a hypothetical hydrolysis reaction of this compound, quantum chemical calculations could elucidate whether the reaction proceeds through a concerted or a stepwise mechanism. The calculations would identify the transition state(s) involved and provide their energetic barriers. This information is fundamental to understanding the conditions under which the compound is stable and how it might degrade or react.

Interactive Data Table: Hypothetical Transition State Parameters for a Reaction of this compound

| Parameter | Value | Unit |

| Activation Energy (Ea) | 25.5 | kcal/mol |

| Gibbs Free Energy of Activation (ΔG‡) | 28.2 | kcal/mol |

| Enthalpy of Activation (ΔH‡) | 24.8 | kcal/mol |

| Key Bond Length in Transition State (C-O) | 1.85 | Å |

| Imaginary Frequency | -350 | cm⁻¹ |

Surface Chirality Methods for Helical Twisting Power Prediction

The prediction of helical twisting power (HTP) is of significant interest in the field of liquid crystals, where chiral dopants are used to induce a helical twist in a nematic host. Surface chirality methods are computational techniques that can be employed to predict the HTP of a chiral molecule like this compound. These methods are based on the principle that the chiral shape of a molecule influences its interaction with a surface or a surrounding anisotropic medium.

One common approach involves calculating the molecular surface and analyzing its chiral features. The helical twisting power is related to the ability of the chiral dopant to induce a preferred twist direction in the liquid crystal host. Computational models can simulate the interaction between the chiral dopant and a model liquid crystal environment. By analyzing the torque exerted by the chiral molecule on the surrounding medium, the HTP can be estimated.

These methods often involve the calculation of various molecular descriptors that quantify the chirality of the molecule's shape. The predicted HTP is then correlated with these descriptors. The accuracy of these predictions depends on the level of theory used in the calculations and the sophistication of the model for the liquid crystal environment.

For this compound, which possesses chiral centers, these methods could predict whether it would act as an effective chiral dopant and the magnitude and sign of its HTP. This information would be valuable in the design of new liquid crystal mixtures with specific properties.

Interactive Data Table: Hypothetical Predicted Helical Twisting Power for this compound

| Parameter | Predicted Value | Unit |

| Helical Twisting Power (β) | +15.2 | µm⁻¹ |

| Preferred Twist Sense | Right-handed | - |

| Computational Method | Surface Chirality Model | - |

| Liquid Crystal Host (for prediction) | 5CB (4-Cyano-4'-pentylbiphenyl) | - |

Applications of 4,5 Dimethyl 2 Phenoxy 1,3 Dioxolane in Advanced Organic Synthesis and Materials Science

Role as a Chiral Building Block in Asymmetric Synthesis

Chiral 1,3-dioxolanes are highly valued in asymmetric synthesis, where the goal is to create specific stereoisomers of a target molecule. mdpi.com Derivatives of 4,5-dimethyl-1,3-dioxolane (B11944712), which can be synthesized from enantiomerically pure forms of 2,3-butanediol (B46004), serve as excellent chiral building blocks. mdpi.com The fixed spatial arrangement of the methyl groups on the dioxolane ring provides a defined chiral environment, enabling chemists to control the stereochemical outcome of reactions at other parts of the molecule.

These compounds have proven particularly useful as chiral auxiliaries or as precursors to other chiral molecules. nih.govresearchgate.net For instance, chiral 1,3-dioxolan-4-ones, closely related structures, have been extensively used for asymmetric alkylation and conjugate addition reactions. mdpi.comnih.gov The dioxolanone scaffold acts as a chiral equivalent for various functional groups, such as acyl anions or ketenes, allowing for the construction of complex chiral products with high selectivity. mdpi.comresearchgate.net The stereogenic centers within the dioxolane ring direct the approach of incoming reagents, leading to the preferential formation of one enantiomer over the other. mdpi.com

Intermediate in the Synthesis of Complex Organic Molecules

The stability of the dioxolane ring under many reaction conditions makes it an ideal protecting group for 1,2-diols. This strategy is fundamental in the multi-step synthesis of complex natural products and pharmaceuticals, where specific functional groups must be masked to prevent unwanted side reactions.

Precursor for Natural Products and Pharmaceuticals

Dioxolane derivatives are key intermediates in the synthesis of a wide array of pharmaceutical agents. A notable example is 4-(4,5-Dimethyl-1,3-dioxolan-2-yl)-2-methoxyphenol, which serves as an important intermediate in the development of pharmaceuticals, particularly those aimed at treating neurological disorders. chemimpex.com Furthermore, derivatives of 4,5-dimethyl-1,3-dioxol-2-one (B143725) have been identified as significant building blocks for preparing antibiotics like prulifloxacin (B1679801) and ampicillin. nih.gov The dioxolane moiety in these precursors serves to protect a diol functionality while other parts of the molecule undergo chemical transformations. This protective role is crucial for achieving the desired final product with high yield and purity.

Building Block for Novel Heterocyclic Compounds

The 1,3-dioxolane (B20135) ring is not only a protective group but also a versatile building block for constructing other heterocyclic systems. Through various ring-opening and rearrangement reactions, the dioxolane scaffold can be transformed into a range of other important chemical structures. For example, reactions of specific dioxolane precursors can lead to the formation of dihydrofurans. semanticscholar.org It has also been used in the synthesis of more complex heterocyclic systems such as dihydro-1,3-dioxepines through catalytic tandem reactions. nih.govrsc.orgsemanticscholar.org The inherent structure of the dioxolane provides the necessary atoms and stereochemistry to build these more elaborate molecules efficiently. nih.gov

| Dioxolane Precursor Type | Resulting Heterocyclic Compound | Synthetic Strategy | Reference |

|---|---|---|---|

| β-alkoxy/phenoxy α,β-unsaturated carbonyls | 2,3-Dihydrofurans | Copper-catalyzed reaction with dimethyl diazomalonate | semanticscholar.org |

| α-ketoesters, aldehydes, and α-diazoacetates | 4,5-Dihydro-1,3-dioxepines | Asymmetric tandem ylide formation/[4+3]-cycloaddition | nih.govrsc.orgsemanticscholar.org |

| Various functionalized dioxolanes | 1,2,4-Oxadiazoles | Multi-step synthesis involving cyclization | documentsdelivered.com |

Catalytic Applications of Dioxolane Derivatives

The well-defined, rigid, and chiral structure of the 4,5-dimethyl-1,3-dioxolane backbone makes it an excellent scaffold for designing advanced catalysts for asymmetric reactions.

Design and Synthesis of Chiral Ligands for Metal Catalysis

In asymmetric metal catalysis, chiral ligands are used to control the stereoselectivity of a reaction. mdpi.comnih.gov The majority of these catalysts are complexes formed between a transition metal and a chiral organic ligand. nih.govmerckmillipore.com The ligand creates a chiral pocket around the metal center, influencing how the substrate binds and reacts, thereby favoring the formation of one enantiomeric product. nih.gov

Derivatives of 4,5-dimethyl-1,3-dioxolane are ideal for this purpose. By attaching atoms that can coordinate to metals (such as phosphorus, nitrogen, or sulfur) to the dioxolane framework, chemists can create a vast array of chiral ligands. researchgate.net The C2 symmetry often present in these ligands is a particularly desirable feature, as it can simplify the analysis of the catalytic cycle and often leads to high levels of enantiocontrol. nih.gov These "privileged ligands" have demonstrated broad applicability and success in various industrially important reactions, including hydrogenations and allylic alkylations. merckmillipore.com The modular design of these ligands allows for fine-tuning of their steric and electronic properties to optimize performance for a specific chemical transformation. nih.gov

| Design Principle | Description | Relevance to Dioxolane Scaffolds | Reference |

|---|---|---|---|

| Chiral Backbone | Provides a rigid, stereochemically defined framework. | The 4,5-dimethyl-1,3-dioxolane structure offers a classic chiral backbone. | merckmillipore.com |

| Coordinating Heteroatoms | Atoms like P, N, O, or S are attached to the scaffold to bind the metal center. | Functionalization of the dioxolane ring allows for the introduction of various coordinating groups. | nih.govnih.gov |

| C2 Symmetry | A type of molecular symmetry that reduces the number of possible transition states, often leading to higher enantioselectivity. | Dioxolanes derived from C2-symmetric diols are common and highly effective ligand precursors. | nih.gov |

| Modular Synthesis | The ability to easily vary different parts of the ligand structure to optimize its performance. | Different alcohols/phenols (at the 2-position) and coordinating groups can be readily introduced. | nih.gov |

Development of Organocatalysts Based on Dioxolane Scaffolds

Organocatalysis is a branch of catalysis that uses small, metal-free organic molecules to accelerate chemical reactions. This approach offers advantages in terms of cost, toxicity, and operational simplicity. Chiral dioxolane scaffolds are also valuable in this area. nih.gov

Instead of binding to a metal, the dioxolane framework can be functionalized with groups that are themselves catalytically active. For example, incorporating acidic or basic sites onto the chiral scaffold can create a Brønsted acid or base catalyst. Similarly, adding amine or thiourea (B124793) functionalities can enable other modes of organocatalytic activation. A novel asymmetric formal [3+2] cycloaddition reaction for synthesizing 1,3-dioxolanes has been reported using cinchona-alkaloid-thiourea-based bifunctional organocatalysts. nih.gov The well-defined three-dimensional structure of the 4,5-dimethyl-1,3-dioxolane core helps to create a specific chiral environment, enabling high stereocontrol even without a central metal atom. acs.org

Derivatization for Polymeric Materials and Functionalized Surfaces

The structure of 4,5-Dimethyl-2-phenoxy-1,3-dioxolane offers several avenues for its incorporation into polymeric materials and for the functionalization of surfaces. The phenoxy group, in particular, serves as a key handle for further chemical transformations.

The incorporation of the 4,5-dimethyl-1,3-dioxolane unit into a polymer can also influence its properties. The dioxolane ring can be susceptible to ring-opening polymerization under certain catalytic conditions, offering another pathway to creating novel polymer structures. researchgate.net

Table 1: Potential Polymerization Strategies Involving this compound Derivatives

| Polymerization Strategy | Description | Potential Polymer Properties |

| Polycondensation | Functionalization of the phenoxy group (e.g., with hydroxyl or carboxyl groups) to create monomers for step-growth polymerization. | High thermal stability, good mechanical strength. |

| Addition Polymerization | Introduction of a vinyl or other unsaturated group onto the phenoxy ring, allowing for chain-growth polymerization. | Tailorable molecular weight and properties. |

| Ring-Opening Polymerization | Cationic ring-opening of the dioxolane ring to form polyethers. | Flexible polymer chains, potential for biodegradability. |

For the functionalization of surfaces, the phenoxy group can be used to attach the molecule to a variety of substrates through covalent bonding. alliedacademies.org Techniques such as click chemistry or reactions involving activated hydroxyl groups on a surface can be employed to immobilize this compound. alliedacademies.org This can be used to alter the surface properties of materials, for instance, to control wettability or to introduce specific functionalities for applications in sensors or biocompatible materials. mdpi.com The chiral nature of the 4,5-dimethyl-1,3-dioxolane moiety could also be exploited in applications requiring stereospecific surface interactions.

Potential in Renewable Chemical Feedstock Production from Biomass-Derived Precursors

A significant aspect of this compound is its direct link to renewable feedstocks, specifically through the biomass-derived platform chemical, 2,3-butanediol (2,3-BDO). encyclopedia.pubnih.gov 2,3-BDO can be produced efficiently through the fermentation of various sugars found in lignocellulosic biomass, such as glucose and xylose. researchgate.nettaylorfrancis.com

The 4,5-dimethyl-1,3-dioxolane core of the target molecule is synthesized via the acetalization or ketalization of 2,3-butanediol. organic-chemistry.org This reaction typically involves reacting 2,3-BDO with an aldehyde or ketone in the presence of an acid catalyst. In the context of this compound, a plausible synthetic route would involve the reaction of 2,3-BDO with a suitable phenol-containing electrophile.

The use of biomass-derived 2,3-BDO as a precursor places this compound and its derivatives in the category of green or bio-based chemicals. dntb.gov.ua This aligns with the growing demand for sustainable alternatives to petroleum-based products in the chemical industry.